molecular formula C7H8BrN B1280628 5-Bromo-2,3-dimethylpyridine CAS No. 27063-90-7

5-Bromo-2,3-dimethylpyridine

Cat. No.: B1280628
CAS No.: 27063-90-7
M. Wt: 186.05 g/mol
InChI Key: PVWAMZCIAHXKJP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethylpyridine: is an organic compound with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and two methyl groups attached to the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

5-Bromo-2,3-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.79 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For example, the synthesis of 5-bromo-2,3-dimethyl-pyridine involves a reaction at 150°C . Additionally, the presence of other reagents such as fuming sulfuric acid and bromine is necessary for the reaction .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dimethylpyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds . The nature of these interactions involves the activation of the bromine atom, making it a reactive site for further chemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. Additionally, the compound can participate in redox reactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can localize to various organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-dimethylpyridine can be synthesized through the bromination of 2,3-dimethylpyridine. The process involves the addition of bromine to 2,3-dimethylpyridine in the presence of a suitable solvent and catalyst. One common method involves the use of bromine and an iron catalyst at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2,3-dimethylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 2,3-Dimethylpyridine
  • 5-Bromo-3-methylpyridine

Comparison: 5-Bromo-2,3-dimethylpyridine is unique due to the presence of both bromine and two methyl groups on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to its analogs. For instance, the presence of bromine makes it more reactive in substitution and coupling reactions compared to 2,3-dimethylpyridine .

Properties

IUPAC Name

5-bromo-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWAMZCIAHXKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466101
Record name 5-BROMO-2,3-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-90-7
Record name 5-BROMO-2,3-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2,3-Dimethylpyridine is treated with bromine in oleum to give a 3-bromo-5,6-dimethylpyridine which is converted into a Grignard reagent, and this is treated with ethyl orthoformate and the product hydrolysed to give 5,6-dimethylpyridine-3-carboxaldehyde. This aldehyde is condensed with malonic acid and the product is hydrogenated and esterified to give ethyl β-(5,6-dimethyl-3-pyridyl)propionate. Substitution of this ester for ethyl β-(3-pyridyl)propionate in the procedure of Example 6 and fusion of the product with 2-(5-methyl-4-imidazolylmethylthio)ethylamine gives 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-5-(5,6-dimethyl-3-pyridylmethyl)-4-pyrimidone.
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Synthesis routes and methods II

Procedure details

To a solution of 2,3-lutidine (0.51 mL) in fuming sulfuric acid (10 mL) at 155° C. was added bromine (0.3 mL) dropwise over 2 h. The reaction mixture was then heated at 155° C. for 16 h. After cooling to room temperature, the mixture was poured onto ice and the ph adjusted to 10 with aqueous sodium hydroxide solution. The product was extracted into ethylacetate (3×40 mL) and the organic layers were dried (MgSO4), reduced in vacuo and purified on silica to give 5-bromo-2,3-dimethyl-pyridine as a yellow oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2,3-dimethyl-pyridine (6.79 mL, 60 mmol) in fuming sulfuric acid (80 mL) held at 150° C. in a round bottom flask fitted with a water cooled reflux condenser and a calcium chloride filled drying tube, was added, dropwise, bromine (3.1 mL, 60 mmol) over 2 hr. The resulting dark red solution was stirred for 16 hr then cooled to room temperature and allowed to stand overnight. This mixture was poured into approximately 400 g of ice. This mixture was brought to pH 12 with cooling in an ice bath. The resulting mixture was extracted with ether and the ether extract washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica chromatography (50 g silica, eluted with 2-20% ethyl acetate in hexanes) to give the title compound (8.3 g) as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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